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Introduction
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for cancer

research, offering a unique combination of scalability, optical transparency, and genetic

tractability. Its innate immune system is not fully developed in the early stages, allowing for the

successful engraftment of human cancer cells without rejection. This makes the zebrafish

xenograft model a rapid and cost-effective platform for studying tumor progression,

angiogenesis, metastasis, and for conducting preclinical drug screening.

This document provides detailed application notes and protocols for establishing and analyzing

a zebrafish xenograft tumor model using the NCI-H2073 human non-small cell lung cancer

(NSCLC) cell line. NCI-H2073 is characterized by mutations in the tumor suppressor genes

TP53 and STK11, which are frequently observed in NSCLC and are associated with distinct

tumor microenvironments and therapeutic responses.

NCI-H2073 Cell Line Characteristics
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Characteristic Description

Cell Line NCI-H2073

Origin Human Lung

Disease Non-Small Cell Lung Carcinoma

Morphology Epithelial

Key Mutations TP53, STK11

Clinical Context Derived from a chemo-resistant primary tumor

Experimental Protocols
NCI-H2073 Cell Culture and Preparation for Injection
Materials:

NCI-H2073 cell line

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

Phosphate Buffered Saline (PBS)

Cell tracker dye (e.g., CM-DiI)

Microcentrifuge tubes

Hemocytometer or automated cell counter

Protocol:
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Culture NCI-H2073 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Passage cells every 2-3 days or when they reach 80-90% confluency.

For xenotransplantation, harvest cells using Trypsin-EDTA and wash twice with PBS.

Resuspend the cell pellet in serum-free RPMI-1640 and stain with a fluorescent cell tracker

dye according to the manufacturer's instructions. This allows for visualization of the tumor

cells in vivo.

Wash the cells twice with PBS to remove excess dye.

Resuspend the final cell pellet in sterile PBS at a concentration of 1 x 10^8 cells/mL.

Keep the cell suspension on ice until injection.

Zebrafish Husbandry and Embryo Preparation
Materials:

Wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish

Breeding tanks

E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

Methylene blue

Pronase or bleaching powder

Petri dishes

Protocol:

Set up breeding pairs of adult zebrafish in the afternoon. Remove the divider the next

morning to allow for spawning.
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Collect fertilized eggs and transfer them to Petri dishes containing E3 embryo medium

supplemented with methylene blue to prevent fungal growth.

Incubate the embryos at 28.5°C.

At 24 hours post-fertilization (hpf), dechorionate the embryos using pronase or a brief wash

with a dilute bleach solution.

Wash the dechorionated embryos thoroughly with fresh E3 medium.

At 48 hpf, screen the embryos for normal development before injection.

Microinjection of NCI-H2073 Cells into Zebrafish
Embryos
Materials:

Prepared NCI-H2073 cell suspension

48 hpf dechorionated zebrafish embryos

Microinjection system (including micromanipulator, microinjector, and stereomicroscope)

Glass capillaries

Needle puller

Agarose injection mold

Tricaine methanesulfonate (MS-222) for anesthesia

Protocol:

Pull injection needles from glass capillaries using a needle puller.

Backload a needle with the NCI-H2073 cell suspension.

Anesthetize the 48 hpf zebrafish embryos in E3 medium containing MS-222.
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Align the anesthetized embryos on an agarose injection mold.

Under the stereomicroscope, carefully inject approximately 2-5 nL of the cell suspension

(200-500 cells) into the yolk sac of each embryo.

After injection, transfer the embryos to a fresh Petri dish with E3 medium and allow them to

recover.

Incubate the injected embryos at a slightly elevated temperature of 34°C to better support

the growth of human cells.

Data Acquisition and Analysis
Tumor Growth Assessment
Protocol:

At 1, 2, and 3 days post-injection (dpi), anesthetize the embryos and image the tumor mass

using a fluorescence microscope.

Quantify the tumor size by measuring the fluorescent area of the tumor using image analysis

software (e.g., ImageJ/Fiji).

Calculate the fold change in tumor area relative to 1 dpi.

Illustrative Quantitative Data:

Days Post-Injection (dpi)
Mean Tumor Area (μm²) ±
SD

Fold Change from 1 dpi

1 5,240 ± 850 1.0

2 8,960 ± 1,230 1.71

3 15,320 ± 2,150 2.92

Note: This data is illustrative and represents a typical outcome. Actual results may vary.

Angiogenesis Assay
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Protocol:

Utilize a transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

for easy visualization of blood vessels.

At 2 dpi, image the subintestinal vessels (SIVs) in the vicinity of the tumor.

Quantify angiogenesis by counting the number of new vessel sprouts originating from the

SIVs and directed towards the tumor, or by measuring the total length of these new vessels.

Illustrative Quantitative Data:

Treatment Group
Number of SIV Sprouts per
Embryo (Mean ± SD)

Total Length of SIV
Sprouts (μm, Mean ± SD)

Control (Vehicle) 8.5 ± 2.1 210 ± 45

Anti-angiogenic Drug X 2.1 ± 0.8 55 ± 15

Note: This data is illustrative and represents a typical outcome. Actual results may vary.

Metastasis Quantification
Protocol:

At 3 dpi, image the entire embryo under a fluorescence microscope.

Identify and count the number of fluorescently labeled NCI-H2073 cells that have

disseminated from the primary tumor site in the yolk to distant locations, such as the tail fin

or head region.

Calculate the percentage of embryos exhibiting metastasis.

Illustrative Quantitative Data:
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Parameter Value

Percentage of Embryos with Metastasis at 3 dpi 65%

Average Number of Metastatic Foci per Embryo

(Mean ± SD)
4.2 ± 1.5

Note: This data is illustrative and represents a typical outcome. Actual results may vary.

Visualization of Experimental Workflow and
Signaling Pathways
Experimental Workflow
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Caption: Experimental workflow for the NCI-H2073 zebrafish xenograft model.

TP53 and STK11 Signaling in NSCLC
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Caption: Simplified TP53 and STK11 signaling in non-small cell lung cancer.

Conclusion
The NCI-H2073 zebrafish xenograft model provides a valuable tool for investigating the in vivo

behavior of a clinically relevant NSCLC subtype. The protocols outlined in this document offer a

comprehensive guide for establishing and analyzing this model, enabling researchers to study

tumor growth, angiogenesis, and metastasis in a high-throughput manner. The provided

illustrative data and diagrams serve as a reference for expected outcomes and the underlying

biological pathways. This model holds significant promise for accelerating the discovery and

development of novel therapeutic strategies for NSCLC.
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To cite this document: BenchChem. [Application Notes and Protocols: Zebrafish Xenograft
Tumor Model with NCI-H2073]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8228760#zebrafish-xenograft-tumor-model-with-
a2073]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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